Dibenzo(c,p)chrysene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

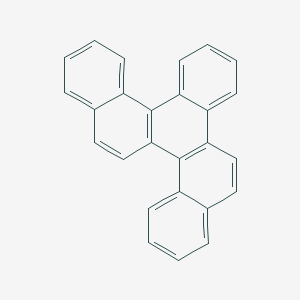

Dibenzo(c,p)chrysene, also known as this compound, is a useful research compound. Its molecular formula is C26H16 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

DB[c,p]C is notable for being the only hexacyclic PAH with two fjord regions, which are critical for its chemical behavior and biological activity. The synthesis of DB[c,p]C has been achieved through various methods, including photochemical approaches and Suzuki cross-coupling reactions. Recent studies have reported the successful synthesis of DB[c,p]C and its proximate carcinogens, which include trans-1,2-dihydroxy-1,2-dihydro-DB[c,p]C and trans-11,12-dihydroxy-11,12-dihydro-DB[c,p]C .

Table 1: Key Synthetic Routes for Dibenzo(c,p)chrysene

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Cross-Coupling | Utilizes palladium catalysts for coupling reactions | Variable |

| Photochemical Approach | Employs light to induce chemical reactions | High |

| Dimerization of Fluorenone | Involves the reaction of fluorenone derivatives | 82% |

Biological and Environmental Research

DB[c,p]C has garnered attention in toxicological studies due to its high carcinogenic potential. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A probable human carcinogen. Research indicates that DB[c,p]C exhibits a relative potency factor significantly higher than that of other PAHs like benzo[a]pyrene .

Metabolic Activation Studies

Studies on the metabolic activation of DB[c,p]C have demonstrated that it can form DNA adducts in human cells, which are critical indicators of potential carcinogenicity. For instance, research conducted on MCF-7 human mammary carcinoma cells revealed low levels of DNA adducts upon exposure to DB[c,p]C, suggesting a complex interaction between the compound and cellular mechanisms .

Table 2: Summary of Biological Studies on this compound

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Minimal effect on cell proliferation at high concentrations (4.5 µM) |

| DNA Adduct Formation | Low levels detected; indicates potential for mutagenicity |

| Metabolic Pathways | Identified formation of dihydrodiol metabolites |

Applications in Organic Electronics

The unique properties of DB[c,p]C make it a promising candidate for applications in organic electronics. Its twisted naphthalene core allows for effective charge transport, making it suitable for use in organic semiconductors and light-emitting devices .

Electrochemical Properties

Research has shown that substituted derivatives of DB[c,p]C exhibit favorable electrochemical characteristics, which are essential for their application in electronic materials. The stability of radical cations derived from these compounds suggests their potential in developing advanced organic electronic devices .

Table 3: Electrochemical Properties of this compound Derivatives

| Compound | Oxidation Potential (V) | Application Potential |

|---|---|---|

| DBC-H | 0.75 | Organic semiconductor |

| MeO-DBC-1 | 0.80 | Light-emitting diode |

| MeO-DBC-2 | 0.85 | Charge transport material |

Eigenschaften

CAS-Nummer |

196-52-1 |

|---|---|

Molekularformel |

C26H16 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |

InChI |

InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |

InChI-Schlüssel |

RJXPMUHZQGSTIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Key on ui other cas no. |

196-52-1 |

Synonyme |

DB(c,p)C dibenzo(c,p)chrysene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.